[(4-Methoxyphenyl)sulfonyl]indoline
Overview
Description
[(4-Methoxyphenyl)sulfonyl]indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
The synthesis of [(4-Methoxyphenyl)sulfonyl]indoline can be achieved through several methods. One common method involves the Witting reaction with 4-methoxybenzylidenetriphenylphosphorane . Another method includes the reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . These methods provide different routes to obtain the desired compound with varying yields and conditions.
Chemical Reactions Analysis
[(4-Methoxyphenyl)sulfonyl]indoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include p-toluenesulfonic acid in toluene, which can lead to the formation of indole products . The Suzuki–Miyaura coupling is another reaction that can be applied to this compound, utilizing boron reagents under mild and functional group tolerant conditions .
Scientific Research Applications
[(4-Methoxyphenyl)sulfonyl]indoline has a wide range of scientific research applications. It is used in the treatment of cancer cells, microbes, and various disorders in the human body . The compound also exhibits antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities make it a valuable compound in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of [(4-Methoxyphenyl)sulfonyl]indoline involves its interaction with multiple receptors and molecular targets. The compound binds with high affinity to these receptors, leading to various biological effects . The exact pathways and molecular targets involved in its mechanism of action are still under investigation, but its broad-spectrum activities suggest a complex interaction with cellular processes.
Comparison with Similar Compounds
[(4-Methoxyphenyl)sulfonyl]indoline can be compared with other indole derivatives, such as indole-3-acetic acid, which is a plant hormone produced by the degradation of tryptophan in higher plants . Other similar compounds include sulfonamide-based indole analogs, which exhibit strong antimicrobial actions . The uniqueness of this compound lies in its diverse biological activities and its potential for therapeutic applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-19-13-6-8-14(9-7-13)20(17,18)16-11-10-12-4-2-3-5-15(12)16/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTRQJKXEHJMGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225606 | |
Record name | 2,3-Dihydro-1-[(4-methoxyphenyl)sulfonyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346692-28-2 | |
Record name | 2,3-Dihydro-1-[(4-methoxyphenyl)sulfonyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346692-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1-[(4-methoxyphenyl)sulfonyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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